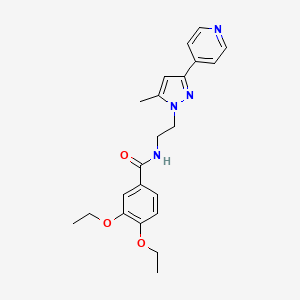

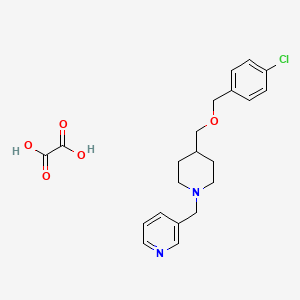

![molecular formula C20H17ClN2O3 B2439050 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954108-06-6](/img/structure/B2439050.png)

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole compounds are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and various types of C-C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could influence its reactivity and stability .Scientific Research Applications

Molecular Structures and Interactions

- Hydrogen-Bonded Dimer Formation : Research on similar compounds, like 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, has shown the formation of hydrogen-bonded dimers linked by C-H...O bonds and π-π stacking interactions. These studies contribute to understanding molecular interactions in crystal structures (Portilla et al., 2011).

Chemical Properties and Reactions

- Thermal Rearrangements : Studies on the thermal rearrangements of 3H-pyrazoles, which include tert-butyl compounds, reveal insights into the mechanisms of rearrangement and the formation of coproducts in various solvents (Jefferson & Warkentin, 1994).

- Small Molecule Fixation : A bifunctional frustrated Lewis pair involving a pyrazole compound has been used for fixation of small molecules like carbon dioxide, demonstrating potential applications in carbon capture technologies (Theuergarten et al., 2012).

Material Synthesis

- Synthesis of Functionalized Catechols : Research on the functionalization of 3,5-di-tert-butylcatechol, which is structurally similar to the query compound, has been conducted for preparing new functionalized catechols. These compounds have applications in organometallic chemistry and materials science (Poddel’sky et al., 2017).

Antioxidant Activity

- Antioxidant Compound Synthesis : Studies on the synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties, which are structurally related to the compound , have been explored for their antioxidant activities (Shakir et al., 2014).

Catalysis

- Catalyst for Polymerization : Pyrazole-supported Zinc(II) benzoates, including those with di-tert-butylpyrazole, have been synthesized and used as catalysts in the copolymerization of carbon dioxide and cyclohexene oxide. This demonstrates their potential in green chemistry and polymer science (Lephoto et al., 2016).

properties

IUPAC Name |

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-20(2,3)12-7-11-8-15-18(26-17(11)16(24)9-12)22-23(19(15)25)14-6-4-5-13(21)10-14/h4-10,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDHYOKQOIHVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

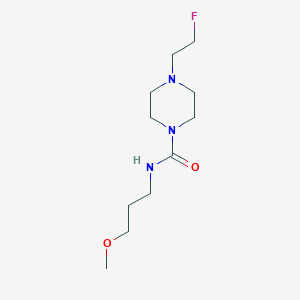

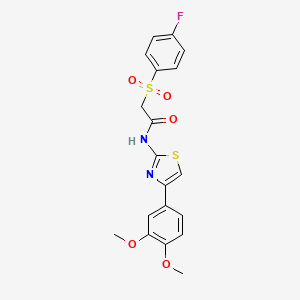

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2438968.png)

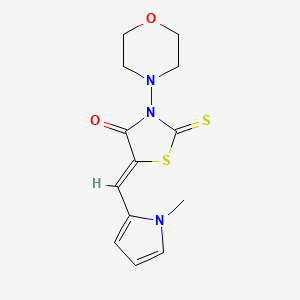

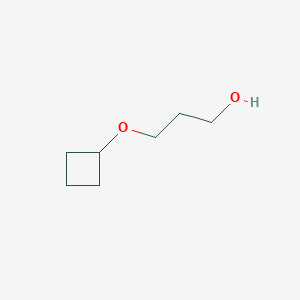

![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)

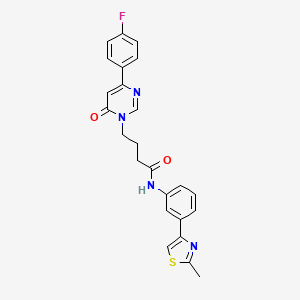

![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)

![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)